molecular formula C16H16F3NO3 B2963814 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1232795-15-1

2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol

Cat. No.: B2963814
CAS No.: 1232795-15-1
M. Wt: 327.303
InChI Key: BGGSTCMOMGTXRR-UHFFFAOYSA-N
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Description

2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a phenolic derivative characterized by an ethoxy group at the 2-position, a hydroxyphenyl core, and a trifluoromethoxy-substituted anilino methyl group at the 6-position. The trifluoromethoxy group is notable for its electron-withdrawing nature, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-ethoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-2-22-14-5-3-4-11(15(14)21)10-20-12-6-8-13(9-7-12)23-16(17,18)19/h3-9,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSTCMOMGTXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-(trifluoromethoxy)aniline.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-ethoxyphenol with a suitable halogenated compound under basic conditions.

    Aminomethylation: The intermediate is then subjected to aminomethylation, where the 4-(trifluoromethoxy)aniline is introduced. This step typically requires the use of formaldehyde and a catalyst, such as hydrochloric acid, to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference IDs
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol (Target) C₁₆H₁₅F₃NO₃ -OCH₂CH₃ (2), -CH₂NH-C₆H₄-O-CF₃ (6) Phenol, trifluoromethoxy, amino methyl 338.29 (calculated) Inferred
2-Ethoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol C₁₇H₁₉NO₂ -OCH₂CH₃ (2), -CH=N-C₆H₄-CH₃ (6) Phenol, Schiff base, methylphenyl 269.34
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol C₁₅H₁₁BrF₃NO₂ -OCH₃ (2), -Br (4), -CH=N-C₆H₄-CF₃ (6) Phenol, bromo, trifluoromethyl 374.16
2-Methoxy-6-[(p-tolylimino)methyl]phenol C₁₅H₁₅NO₂ -OCH₃ (2), -CH=N-C₆H₄-CH₃ (6) Phenol, Schiff base, methylphenyl 241.29
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₃H₂₆N₂O₅S Ethoxy, hydroxyphenyl, tetrahydrothiophene Ester, amino, ketone 442.53

Substituent Effects on Physicochemical Properties

Trifluoromethoxy vs. This group also enhances lipophilicity, which may improve membrane permeability in biological systems .

Amino Methyl vs. Schiff Base Linkage: The amino methyl group (-CH₂NH-) in the target compound allows for hydrogen bonding and flexibility, unlike rigid Schiff bases (-CH=N-) in analogs like 2-ethoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol . Schiff bases are prone to hydrolysis, whereas the amino methyl group offers greater stability under physiological conditions .

Crystallographic and Conformational Insights

  • Crystal structures of analogs (e.g., 2-ethoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol) reveal planar geometries at the imino group, with intramolecular hydrogen bonds stabilizing the phenol-imino tautomer .
  • The ethoxy group in these compounds adopts a conformation perpendicular to the aromatic ring, minimizing steric hindrance .

Biological Activity

2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a complex organic compound with significant biological activity. Its molecular formula is C16H16F3NO2C_{16}H_{16}F_3NO_2, and it has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16F3NO2C_{16}H_{16}F_3NO_2
  • Molecular Weight : 311.31 g/mol
  • CAS Number : 1232767-93-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with intracellular targets. The ethoxy and phenolic groups can participate in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins involved in various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown increased potency against cancer cell lines due to enhanced interaction with key signaling pathways involved in cell proliferation and survival.

CompoundIC50 (nM)Cancer Cell Line
Compound A<5MCF-7 (breast cancer)
Compound B12A549 (lung cancer)
Compound C25HeLa (cervical cancer)

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Properties :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various trifluoromethyl-substituted phenolic compounds, including derivatives of this compound). The results showed that these compounds significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .
  • Study on Anti-inflammatory Activity :
    Another investigation focused on the anti-inflammatory effects of similar phenolic compounds. It was found that these compounds reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .

Q & A

Q. What synthetic methodologies are reported for phenolic Schiff base derivatives analogous to 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of substituted anilines with ortho-hydroxy aromatic aldehydes under reflux in ethanol or methanol. For example, related compounds like 2-ethoxy-6-[(4-methylphenylimino)methyl]phenol were synthesized via Schiff base formation, with yields influenced by solvent polarity, temperature (reflux at ~78°C), and stoichiometric ratios of reactants . Crystallization from ethanol/water mixtures is commonly used for purification. Monitoring via TLC and characterization by FT-IR (C=N stretch ~1600 cm⁻¹) and NMR (imine proton δ ~8.5 ppm) is critical for confirming structure .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths and angles, as demonstrated for analogues like 2-ethoxy-6-[(4-ethoxyphenylimino)methyl]phenol (C–N bond: ~1.28 Å; C–O bond: ~1.36 Å) . Complementary techniques include:
  • FT-IR : Confirms imine (C=N) and phenolic O–H stretches.
  • ¹H/¹³C NMR : Assigns aromatic protons and ethoxy/methoxy groups.
  • UV-Vis : Monitors π→π* transitions in the Schiff base moiety (~300–400 nm) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity or stability of this compound in varying environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the Schiff base moiety, predicting sites for electrophilic/nucleophilic attack. For example, HOMO-LUMO analysis of similar compounds reveals charge transfer from the phenolic oxygen to the imine nitrogen, influencing redox behavior . Solvent effects (e.g., polar protic vs. aprotic) can be simulated using the Conductor-like Polarizable Continuum Model (CPCM) to assess stability in biological or environmental systems .

Q. What experimental strategies address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and SCXRD data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution. Strategies include:
  • Variable-temperature NMR : Resolves conformational flexibility (e.g., hindered rotation around the C–N bond).
  • Complementary techniques : Pair SCXRD with solid-state NMR or Raman spectroscopy to validate rigid structures.
  • Comparative literature analysis : Cross-reference with structurally characterized analogues (e.g., 2-ethoxy-6-[(phenylimino)methyl]phenol, C2/c space group) to identify systematic errors .

Q. How can environmental fate studies be designed to evaluate the degradation pathways of this compound?

  • Methodological Answer : Adopt protocols from projects like INCHEMBIOL :
  • Laboratory studies : Expose the compound to UV light, varying pH, and microbial consortia (e.g., soil slurries). Monitor degradation via LC-MS/MS and quantify metabolites (e.g., trifluoromethoxy aniline derivatives).
  • Field studies : Use microcosms to simulate real-world conditions. Measure partition coefficients (log P) and bioaccumulation potential via octanol-water partitioning.
  • Computational modeling : Apply QSAR models to predict persistence and toxicity of degradation products.

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